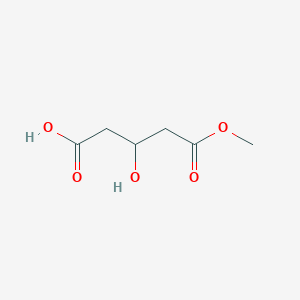
3-Hydroxy-pentanedioic acid monomethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-pentanedioic acid monomethyl ester: is an organic compound with the molecular formula C6H10O4. . This compound is a derivative of glutaric acid, where one of the carboxylic acid groups is esterified with a methyl group, and the other remains as a free carboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxy-pentanedioic acid monomethyl ester can be synthesized through the esterification of glutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products .
化学反応の分析
Types of Reactions:
Oxidation: 3-Hydroxy-pentanedioic acid monomethyl ester can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Chemistry: 3-Hydroxy-pentanedioic acid monomethyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study metabolic pathways involving glutaric acid derivatives. It may also be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It can also be employed as a solvent or as an intermediate in the manufacture of various chemicals .
作用機序
The mechanism of action of 3-Hydroxy-pentanedioic acid monomethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The ester group can be hydrolyzed to release glutaric acid, which can then participate in metabolic pathways .
類似化合物との比較
Glutaric acid: The parent compound of 3-Hydroxy-pentanedioic acid monomethyl ester.
Dimethyl glutarate: A diester derivative of glutaric acid.
Methyl glutarate: Another ester derivative of glutaric acid.
Uniqueness: this compound is unique due to the presence of both a free carboxylic acid group and an ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its fully esterified counterparts .
特性
分子式 |
C6H10O5 |
|---|---|
分子量 |
162.14 g/mol |
IUPAC名 |
3-hydroxy-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9) |
InChIキー |
JSEKXOGFRKPXOJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


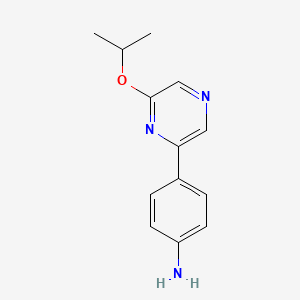
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)

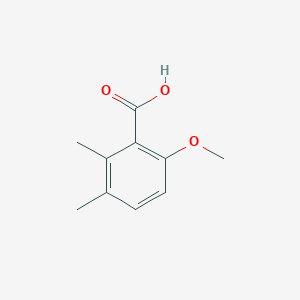
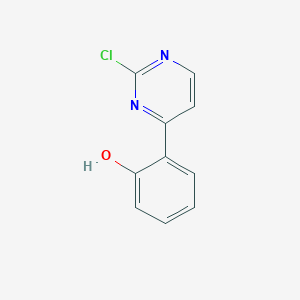
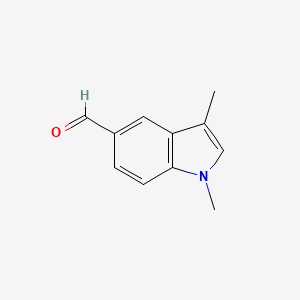
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)
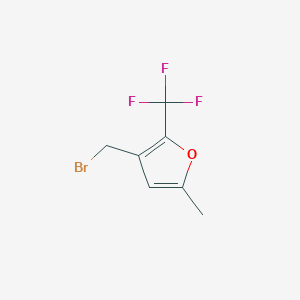

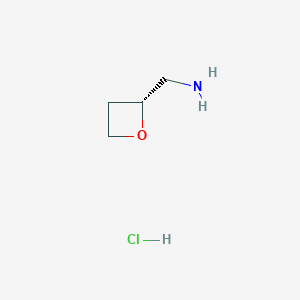

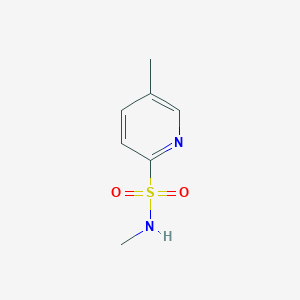
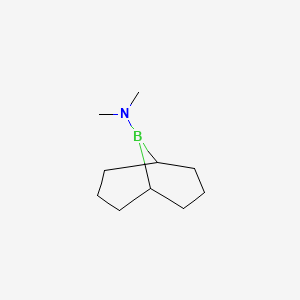
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
